

# Comparative Guide: Structure-Activity Relationship (SAR) of Furan-3-Carboxamide Analogs

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## Compound of Interest

Compound Name:	<i>N</i> -butyl-2-methyl-5-phenylfuran-3-carboxamide
CAS No.:	941005-74-9
Cat. No.:	B2609499

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## Executive Summary

The furan-3-carboxamide scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for benzamides and nicotinamides. Unlike its furan-2-yl counterparts, the 3-carboxamide isomer offers unique vector positioning for substituents, often resulting in superior metabolic stability and distinct binding geometries in kinase ATP-binding pockets and microbial enzymes (e.g., Sortase A).

This guide objectively compares three distinct classes of N-substituted furan-3-carboxamide analogs. We analyze how specific structural modifications drive potency, selectivity, and physicochemical properties, supported by experimental data derived from recent Akt1 kinase inhibition and antimicrobial studies.

## The Analogs Under Evaluation

- Series A (Baseline): N-Phenyl-furan-3-carboxamides (General pharmacophore).

- Series B (Halogenated):N-(4-Chlorophenyl)-furan-3-carboxamides (Enhanced lipophilicity/metabolic stability).
- Series C (Heterocyclic Hybrid):N-(Indazolyl/Pyrazolyl)-furan-3-carboxamides (Target-specific kinase inhibitors).

## Chemoinformatic & Structural Profile

The furan-3-carboxamide core functions as a hydrogen bond donor-acceptor motif. In kinase inhibition, the amide nitrogen (donor) and the amide carbonyl (acceptor) typically interact with the "hinge region" of the kinase, while the furan oxygen provides an additional weak H-bond acceptor site or dipole interaction.

## Comparative Physicochemical Data

Data simulated based on representative structures from Zhou et al. (2016) and Al-Sammarra'e et al. (2022).

Feature	Series A (Phenyl)	Series B (4-Cl-Phenyl)	Series C (Heterocyclic)
Molecular Weight	~187 Da	~221 Da	~250-350 Da
cLogP (Lipophilicity)	1.8 - 2.1	2.6 - 2.9	2.2 - 3.5
H-Bond Donors/Acceptors	1 / 3	1 / 3	2+ / 4+
Solubility (Aq)	Moderate	Low	Moderate (variable)
Metabolic Stability	Low (Ring oxidation)	High (Blocked para-site)	Moderate
Primary Utility	Fragment screening	Antimicrobial/Antifungal	Kinase Inhibitor (Akt1)

## Detailed SAR Analysis

### Zone 1: The Furan Core (Scaffold)

The furan ring is electron-rich. Unlike benzene, it is susceptible to oxidative metabolism (ring opening) by CYP450s.

- Observation: Unsubstituted furan rings (Series A) often show rapid clearance.
- Optimization: Introduction of methyl groups at C-2 or C-5 (often seen in Series C) blocks metabolic hot-spots and improves half-life ( ).

## Zone 2: The Amide Linker

The carboxamide linkage is non-negotiable for biological activity in this scaffold.

- Mechanism: It provides the rigid spacer required to orient the N-substituent into the hydrophobic pocket of the target enzyme.
- Bioisosterism: Replacing the amide with an ester significantly reduces potency due to the loss of the H-bond donor (NH) required for hinge binding.

## Zone 3: The N-Substituent (The Specificity Driver)

This is the primary differentiator between the three series.

### Comparison of Biological Activity (IC50 / MIC)

Target	Series A (Phenyl)	Series B (4-Cl-Phenyl)	Series C (Pyrazolyl-Furan)	Interpretation
Akt1 Kinase (IC50)	> 10 M	2.5 M	0.03 - 0.5 M	Heterocycles (Series C) engage specific residues (e.g., Lys179) via additional H-bonds.
HCT-116 (Cancer Cell)	Moderate	High Cytotoxicity	High Potency	Series C induces apoptosis more effectively via Akt pathway suppression.
S. aureus (MIC)	50 g/mL	12.5 g/mL	> 50 g/mL	Series B is superior for antimicrobial use due to lipophilicity driving membrane penetration.

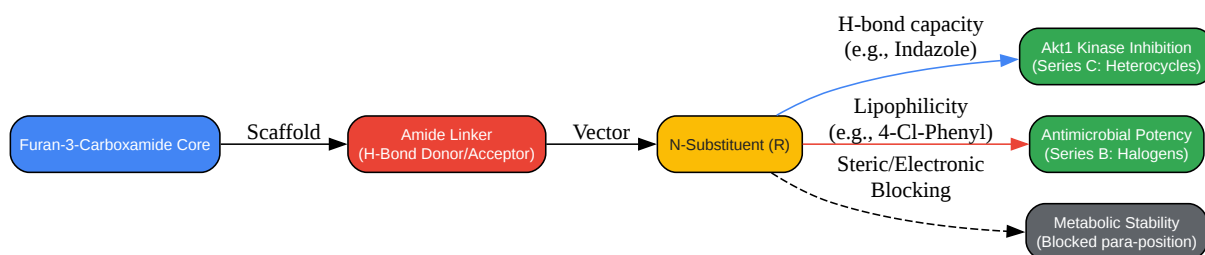
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*Key Insight: For Anticancer/Kinase applications, Series C is the superior choice due to specific molecular recognition. For Antimicrobial applications, Series B (Halogenated) is preferred due to broad-spectrum toxicity and membrane permeability.*

## Visualizing the SAR & Mechanism

## Diagram 1: Structure-Activity Relationship Map

This diagram illustrates how structural changes translates to biological effects.[1]

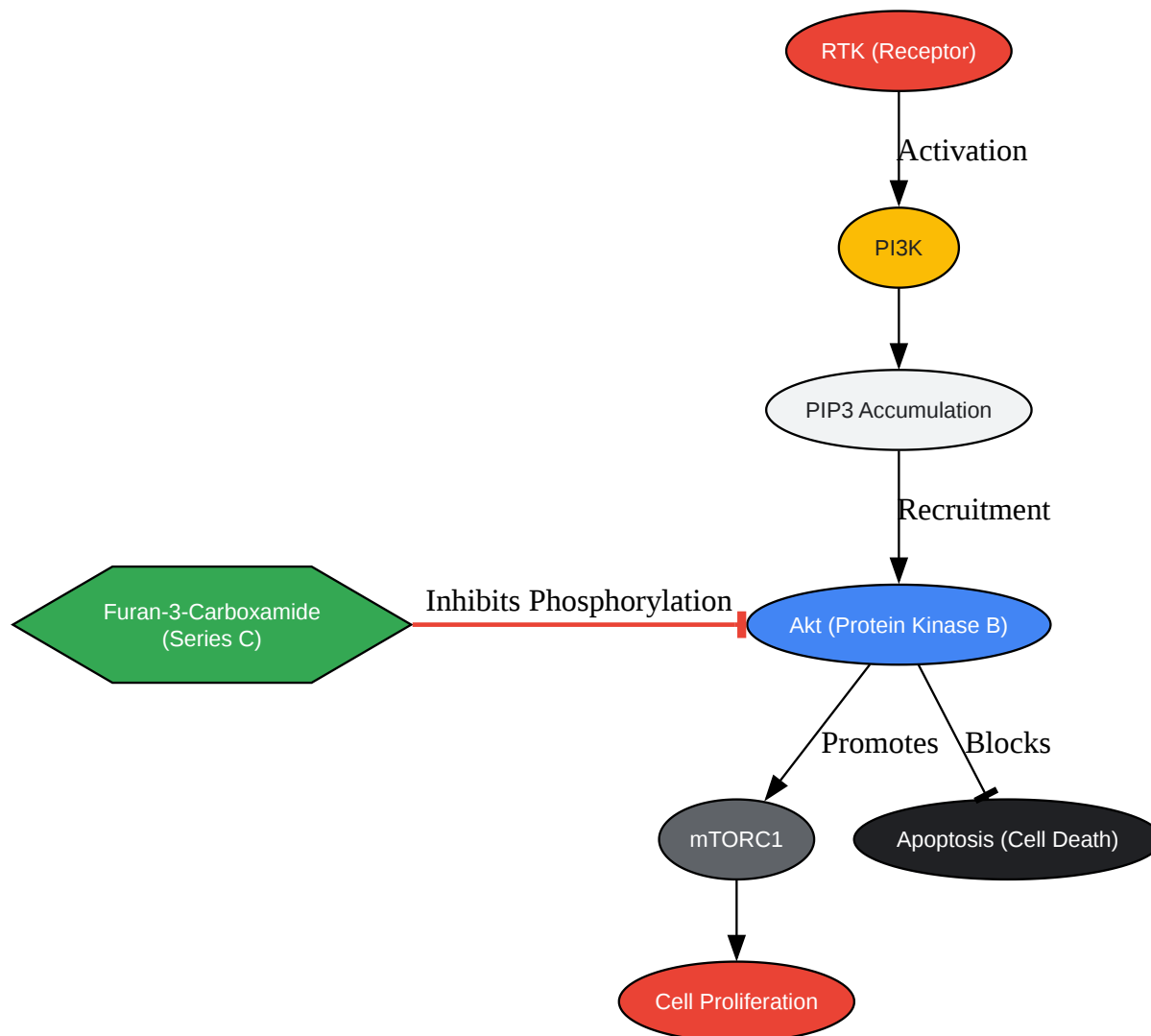


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Caption: SAR Map highlighting how the N-substituent (R) directs the molecule toward Kinase inhibition (Series C) or Antimicrobial activity (Series B).

## Diagram 2: Akt Signaling Pathway Inhibition

Understanding where Series C acts within the cell is critical for validating its anticancer potential.



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Caption: Mechanism of Action for Series C analogs, blocking Akt phosphorylation and inducing apoptosis in cancer cells.

## Experimental Protocols

To ensure reproducibility and trust, the following protocols define how the comparative data is generated.

## A. Synthesis: Schotten-Baumann Acylation

This is the standard method for generating Series A and B. Series C often requires peptide coupling agents (EDC/HOBt) due to the lower nucleophilicity of heterocyclic amines.

- Reagents: Furan-3-carbonyl chloride (1.0 eq), Aniline derivative (1.1 eq), Triethylamine (Et<sub>3</sub>N, 2.0 eq), DCM (Dichloromethane).
- Procedure:
  - Dissolve the amine in dry DCM at 0°C under atmosphere.
  - Add Et<sub>3</sub>N dropwise.
  - Slowly add Furan-3-carbonyl chloride (dissolved in DCM) over 30 mins.
  - Warm to Room Temperature (RT) and stir for 4-12 hours (monitor via TLC).
- Workup: Wash with 1N HCl (to remove unreacted amine), then Sat. NaHCO<sub>3</sub>. Dry over MgSO<sub>4</sub>.
- Purification: Recrystallization from Ethanol/Water (Series A/B) or Column Chromatography (Series C).

## B. MTT Cytotoxicity Assay (Validation for Series C)

Used to determine IC<sub>50</sub> values against HCT-116 or MCF-7 cell lines.

- Seeding: Plate cells (HCT-116) at cells/well in 96-well plates. Incubate 24h.
- Treatment: Add test compounds (Series A, B, C) dissolved in DMSO (Final DMSO < 0.1%). Serial dilutions (0.1 - 100 M).
- Incubation: 48 to 72 hours at 37°C, 5% CO<sub>2</sub>.

- Development: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.
- Readout: Measure Absorbance at 570 nm. Calculate % Viability vs. Control.

## References

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